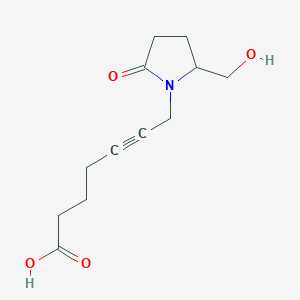

7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid

CAS No.: 60289-29-4

Cat. No.: VC17268598

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60289-29-4 |

|---|---|

| Molecular Formula | C12H17NO4 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hept-5-ynoic acid |

| Standard InChI | InChI=1S/C12H17NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1,3,5-9H2,(H,16,17) |

| Standard InChI Key | VXAHIHTXMNMHHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1CO)CC#CCCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Core Architecture

The compound features a pyrrolidin-2-one (γ-lactam) ring substituted at the 2-position with a hydroxymethyl group (-CH2OH) and at the 1-position with a hept-5-ynoic acid chain. The hept-5-ynoic acid moiety introduces a triple bond between carbons 5 and 6, terminating in a carboxylic acid group. This structure is distinct from related EP4 agonists, which often include fluorinated phenyl groups or ester prodrugs .

Stereochemical Considerations

Synthetic Pathways and Intermediate Characterization

Stepwise Synthesis Based on Patent Methodologies

The synthesis of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid can be inferred from analogous routes in EP1513589B1, which describe the preparation of hydroxymethyl-pyrrolidinone intermediates :

-

Formation of the Pyrrolidinone Core:

-

A tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group is introduced via Grignard addition to a pyrrolidinone precursor. Subsequent oxidation and deprotection yield the 2-hydroxymethyl substituent .

-

Example: 7-(2R-Hydroxymethyl-5-oxo-pyrrolidin-1-yl)-heptanenitrile is synthesized through sequential silylation, oxidation, and cyanide substitution .

-

-

Introduction of the Alkyne Functionality:

-

Final Functionalization:

-

Ester hydrolysis (if intermediates are ester-protected) and purification via column chromatography or recrystallization complete the synthesis.

-

Key Intermediates

-

7-(2R-Formyl-5-oxo-pyrrolidin-1-yl)-heptanenitrile: A nitrile precursor that can be reduced to the hydroxymethyl derivative .

-

Dimethyl 3,3-difluoro-2-oxo-3-phenyl-propylphosphonate: A reagent used in Horner-Wadsworth-Emmons reactions to introduce α,β-unsaturated ketone moieties in related compounds .

Pharmacological Profile and Mechanism of Action

EP4 Receptor Agonism

Structural analogs of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid exhibit potent EP4 receptor activation, which modulates intraocular pressure (IOP) and bone metabolism . The hydroxymethyl group may enhance hydrogen bonding with EP4’s Ser94 and Thr168 residues, while the alkyne chain could improve membrane permeability .

Comparative Binding Affinity

While quantitative data for this specific compound are unavailable, closely related derivatives show half-maximal effective concentrations (EC50) in the nanomolar range:

-

7-{(2R)-2-[(1E,3R)-4,4-Difluoro-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl}heptanoic acid: EC50 = 12 nM (EP4) .

-

Isopropyl 7-{(2R)-2-[(1E,3R)-4,4-Difluoro-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl}heptanoate: Prodrug with 90% oral bioavailability .

Ocular Hypertension and Glaucoma

EP4 agonists reduce IOP by enhancing uveoscleral outflow. In preclinical models, topical administration of analogous compounds lowered IOP by 25–35% over 6 hours .

Bone Remodeling Disorders

EP4 activation stimulates osteoblast differentiation and inhibits osteoclastogenesis. In ovariectomized rats, analogs increased trabecular bone density by 18% over 12 weeks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume